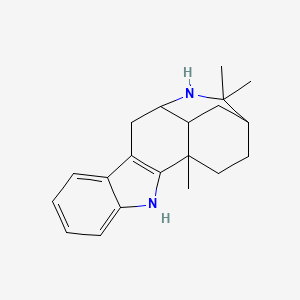

Aristoteline

Description

Structure

3D Structure

Properties

CAS No. |

57103-59-0 |

|---|---|

Molecular Formula |

C20H26N2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1,14,14-trimethyl-3,13-diazapentacyclo[13.2.2.02,10.04,9.012,17]nonadeca-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C20H26N2/c1-19(2)12-8-9-20(3)15(10-12)17(22-19)11-14-13-6-4-5-7-16(13)21-18(14)20/h4-7,12,15,17,21-22H,8-11H2,1-3H3 |

InChI Key |

QYBCOSRUKXCALD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3(C(C2)C(N1)CC4=C3NC5=CC=CC=C45)C)C |

Origin of Product |

United States |

Isolation and Purification Methodologies for Aristoteline from Natural Sources

Source Material Preparation and Initial Extraction Techniques

The journey of isolating aristoteline begins with the careful preparation of the plant material, followed by initial extraction to separate the crude alkaloids from the bulk of the plant matter. tandfonline.comnih.govmdpi.com

Solvent Extraction and Liquid-Liquid Partitioning Strategies

A common initial step involves the maceration of powdered plant material, typically the leaves of Aristotelia chilensis, in an acidified aqueous solution. nih.govmdpi.com This process leverages the basic nature of alkaloids, which are protonated in an acidic medium, rendering them more soluble in the aqueous phase. For instance, research has described the maceration of 8 kg of powdered maqui leaves in water acidified with HCl to a pH of 3. nih.gov Similarly, another study utilized 20 kg of pulverized maqui leaves macerated for three days in water acidified to pH 3 with HCl. mdpi.com

Following the initial acidic aqueous extraction, the mixture is typically partitioned with an organic solvent, such as ethyl acetate (B1210297), to remove non-alkaloidal compounds. nih.govmdpi.com The acidic aqueous layer, now containing the protonated alkaloids, is then basified to a high pH (e.g., pH 11 with NaHCO3-NaOH) to deprotonate the alkaloids, making them soluble in an organic solvent. nih.govmdpi.com Subsequent extraction with an organic solvent like ethyl acetate or dichloromethane (B109758) (CH2Cl2) yields a crude alkaloid extract. tandfonline.comnih.govmdpi.com This acid-base manipulation is a cornerstone of alkaloid extraction, effectively separating them from other plant constituents. tandfonline.comnih.govmdpi.com

This liquid-liquid partitioning, based on the differential solubility of compounds in two immiscible liquid phases (typically aqueous and organic), is a fundamental technique in natural product isolation. phenomenex.comwikipedia.orglibretexts.org The efficiency of this separation is governed by the partition coefficient of the target compound between the two solvents. wikipedia.orglibretexts.org

| Starting Material | Initial Extraction Solvent | Partitioning Solvent | Final Extract | Reference |

|---|---|---|---|---|

| 8 kg powdered maqui leaves | Water acidified to pH 3 with HCl | Ethyl acetate | 50 g gummy red extract rich in alkaloids | nih.gov |

| 20 kg pulverized maqui leaves | Water acidified to pH 3 with HCl | Ethyl acetate | Not specified | mdpi.com |

| 870 g air-dried biomass of A. chilensis | Dichloromethane (CH2Cl2) | 2% HCl, then partitioned with CH2Cl2 after basification | 7 g crude alkaloid mixture | tandfonline.com |

Modern Extraction Technologies

While traditional solvent extraction methods are effective, modern techniques offer advantages such as reduced solvent consumption, shorter extraction times, and increased efficiency. nih.govresearchgate.net These "green chemistry" approaches are increasingly being applied to the extraction of bioactive compounds from natural sources. nih.govmdpi.com

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.comajgreenchem.comnih.govmdpi.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. ajgreenchem.comajgreenchem.commdpi.com SFE is advantageous due to its use of a non-toxic, non-flammable, and environmentally benign solvent that can be easily removed from the extract. ajgreenchem.comajgreenchem.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE employs solvents at elevated temperatures and pressures, below their critical points. uft.clnih.govmdpi.comcsic.es These conditions increase the solvent's penetration into the plant matrix and enhance the solubility of the target compounds, leading to faster and more efficient extractions with less solvent compared to traditional methods. uft.clnih.govmdpi.com Studies on Aristotelia chilensis leaves have explored PLE for the recovery of polyphenols, demonstrating its potential for extracting various bioactive compounds. uft.clnih.govmdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. mdpi.comnih.govsapub.orgresearchgate.net The direct and efficient heating of the sample matrix can lead to a rapid extraction with reduced solvent volumes. mdpi.comnih.govsapub.org MAE has been successfully applied to extract phenolic compounds and anthocyanins from maqui berries. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.commdpi.com The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing the release of intracellular compounds. mdpi.commdpi.com This technique is known for its efficiency, reduced extraction times, and lower energy consumption. mdpi.commdpi.com UAE has been optimized for the extraction of bioactive compounds from maqui berries, proving to be a rapid and effective method. mdpi.com

Chromatographic Separation and Purification Protocols

Following initial extraction, the crude alkaloid mixture undergoes further separation and purification using various chromatographic techniques to isolate pure aristoteline. nih.govmdpi.comacgpubs.org

Column Chromatography Techniques (Silica Gel, Alumina)

Column chromatography is a fundamental and widely used method for purifying compounds from a mixture. ijcrt.orghilarispublisher.com The separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through the column. ijcrt.orghilarispublisher.com

Silica (B1680970) Gel: Silica gel is a common adsorbent used for the purification of aristoteline. nih.govmdpi.comacgpubs.org The crude alkaloid extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. For example, a crude alkaloid extract was chromatographed on a silica gel column using a gradient of hexane (B92381) to ethyl acetate to isopropanol. nih.gov In another instance, a fraction containing aristoteline was further purified using silica gel chromatography with a mixture of hexane and ethyl acetate. mdpi.com

Alumina (B75360): Alumina is another effective stationary phase for the separation of alkaloids. tandfonline.com A crude alkaloid mixture from A. chilensis was separated over a neutral alumina column, eluting with dichloromethane and a gradient of dichloromethane-methanol. tandfonline.com

In addition to traditional column chromatography, Sephadex LH-20, a size-exclusion chromatography medium, has also been employed in the purification of aristoteline, often in combination with silica gel chromatography. mdpi.comacgpubs.org

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that can also be adapted for preparative purposes to isolate pure compounds. While specific protocols for the preparative HPLC isolation of aristoteline are not extensively detailed in the provided context, HPLC is a standard tool for the analysis and purification of natural products. Its high resolution and efficiency make it suitable for separating complex mixtures of alkaloids. Semi-preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, would be an appropriate method for obtaining larger quantities of pure aristoteline.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry for the selective isolation, purification, and concentration of specific analytes from complex liquid mixtures. organomation.comsigmaaldrich.cn The methodology is fundamentally a form of liquid chromatography that operates by partitioning compounds between a liquid mobile phase (the sample) and a solid stationary phase (the sorbent). organomation.comwikipedia.org This separation is governed by the differential affinities of the compounds for the two phases, which arise from intermolecular forces such as van der Waals forces, hydrogen bonding, and ionic interactions. organomation.com

The core of the SPE process involves a sorbent material, typically packed into a cartridge or disk, which selectively retains the target analyte or the interfering impurities. organomation.comwikipedia.org Common sorbents include silica-based materials (like C18), polymeric resins, and ion-exchange resins. organomation.com The procedure generally involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the desired analyte with a suitable solvent. wikipedia.org

In the context of natural product isolation, such as obtaining Aristoteline from Aristotelia chilensis extracts, SPE serves as a crucial preliminary purification step. organomation.comsigmaaldrich.cn It is highly effective for:

Fractionating complex extracts: Separating the crude extract into simpler fractions, which facilitates subsequent high-resolution chromatographic steps.

Removing interfering matrix components: Eliminating compounds like pigments, lipids, or highly polar substances that could compromise the efficiency and longevity of analytical columns. sigmaaldrich.cn

Concentrating target analytes: Increasing the concentration of low-abundance compounds like Aristoteline, thereby improving detection and recovery in later purification stages. sigmaaldrich.cn

Advanced SPE techniques such as Solid-Phase Microextraction (SPME) and Magnetic Solid-Phase Extraction (MSPE) offer further refinements, including solvent-free extraction and more rapid separation, respectively. organomation.com

Chiral Stationary Phases in Natural Product Isolation

Chirality is a critical feature in natural products, as different enantiomers of a molecule can exhibit vastly different biological activities. hplc.eu Aristoteline itself is a chiral indole (B1671886) alkaloid. The separation of these stereoisomers is a significant challenge in purification. Chiral chromatography, particularly utilizing Chiral Stationary Phases (CSPs), has become an indispensable tool for both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers. hplc.eumdpi.com

CSPs create a chiral environment within a chromatography column that enables the differential interaction with enantiomers. chiralpedia.com This selective interaction causes one enantiomer to be retained longer on the stationary phase than the other, allowing for their separation. chiralpedia.com The most common approaches involve:

Pirkle-type CSPs: These are covalently bonded to a silica support, offering high durability and compatibility with a wide range of solvents. hplc.eu They are effective for separating various compound classes, including many natural products and pharmaceuticals. hplc.eu

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability in resolving a diverse array of chiral compounds. chiralpedia.com

Protein-based CSPs: These phases utilize the stereoselectivity of proteins to achieve separation. hplc.eu

The development of CSPs has revolutionized enantioseparation, providing robust and versatile methods for isolating stereochemically pure natural products. mdpi.com For a compound like Aristoteline, achieving high enantiomeric purity is essential for accurate pharmacological characterization. The use of CSPs allows for the isolation of a single enantiomer from a potentially complex mixture of related stereoisomers found in the natural source. chromatographyonline.com

| CSP Type | Principle of Separation | Common Applications | Key Advantages |

|---|---|---|---|

| Pirkle-type | π-π interactions, hydrogen bonding, dipole-dipole interactions | Pharmaceuticals, agricultural compounds, natural products hplc.eu | High durability, covalent bonding, universal solvent compatibility hplc.eu |

| Polysaccharide-based | Formation of transient diastereomeric complexes via inclusion in chiral cavities | Broad range of enantiomers chiralpedia.com | Versatility, wide applicability chiralpedia.com |

| Protein-based | Stereospecific binding to protein sites | Various chiral compounds | High selectivity based on biological recognition hplc.eu |

Multi-Step Chromatographic Operations for Enhanced Purity

The isolation of a single chemical entity like Aristoteline from a natural source is rarely accomplished in a single step due to the sheer complexity of the crude extract. chromatographyonline.com A typical plant extract contains hundreds of compounds with varying polarities and structures. mdpi.com Therefore, achieving the high level of purity required for structural elucidation and pharmacological studies necessitates a multi-step purification strategy. cytivalifesciences.com.cn

A multi-step approach combines different chromatographic techniques, each exploiting a different physicochemical property of the target molecule and contaminants. numberanalytics.com The goal is to progressively remove impurities and enrich the concentration of the desired compound. A common strategy, often referred to as Capture, Intermediate Purification, and Polishing (CIPP), involves:

Capture: The initial step aims to quickly isolate, concentrate, and stabilize the target compound from the crude extract. Techniques like SPE or low-resolution column chromatography are often employed.

Intermediate Purification: This stage focuses on removing the bulk of impurities, including compounds with similar properties to the target. Techniques with higher resolution, such as ion-exchange (IEX) or hydrophobic interaction chromatography (HIC), are typically used. cytivalifesciences.com.cn

Polishing: The final step is designed to eliminate any remaining trace impurities, such as structural isomers, diastereomers, or aggregates, to achieve the final desired purity. cytivalifesciences.com.cn High-performance liquid chromatography (HPLC), often with chiral stationary phases, is frequently the method of choice for this stage.

For the isolation of Aristoteline, a multi-step process might involve an initial acid-base extraction to separate alkaloids, followed by silica gel column chromatography to fractionate the alkaloid mixture. mdpi.com Subsequent purification of the Aristoteline-containing fraction using preparative HPLC, potentially on a chiral column, would then yield the pure compound. Combining different techniques ensures a higher final purity than any single method could achieve alone. numberanalytics.com For instance, a study on Aristotelia chilensis leaves used a multi-response optimization to maximize not only the yield of polyphenols but also the purity of the extract, demonstrating the importance of carefully designed extraction protocols. uft.cl

| Purification Stage | Objective | Common Techniques | Performance Focus |

|---|---|---|---|

| Capture | Isolate, concentrate, and stabilize the target | Solid-Phase Extraction (SPE), Affinity Chromatography | Speed, Capacity, Recovery cytivalifesciences.com.cn |

| Intermediate Purification | Remove bulk impurities | Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC) cytivalifesciences.com.cn | Resolution, Capacity cytivalifesciences.com.cn |

| Polishing | Achieve final high purity by removing trace contaminants | Size Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC) | Resolution, Purity cytivalifesciences.com.cn |

Biosynthetic Pathways of Aristoteline

Biogenetic Origin of Indole (B1671886) and Monoterpene Precursors

The biosynthesis of aristoteline, like other monoterpene indole alkaloids (MIAs), begins with the convergence of two primary metabolic routes: the shikimate pathway and the 2-C-methyl-ᴅ-erythritol 4-phosphate (MEP) pathway. mdpi.comuniversiteitleiden.nl The shikimate pathway is responsible for producing the aromatic amino acid L-tryptophan, which provides the indole moiety of aristoteline. universiteitleiden.nlu-tokyo.ac.jp Specifically, the indole portion is derived from tryptamine (B22526). nih.gov

The monoterpene unit, which forms the other half of the aristoteline scaffold, originates from the MEP pathway. mdpi.com This pathway synthesizes geranyl pyrophosphate (GPP), the universal precursor to all monoterpenes. mdpi.com Unlike many other MIAs that utilize the complex iridoid secologanin (B1681713) as their terpene source, the Aristotelia alkaloids, including aristoteline, are derived from a simpler, non-rearranged monoterpene precursor. nih.gov This distinction sets them apart and leads to a unique biosynthetic cascade.

Enzymatic Steps and Cascade Reactions Leading to the Azabicyclo[3.3.1]nonane Core

The hallmark of the Aristotelia alkaloids is the azabicyclo[3.3.1]nonane core, a structural feature present in a wide array of bioactive natural products. nih.govmdpi.comnih.govrsc.org The formation of this bicyclic system in aristoteline biosynthesis is a testament to the efficiency of enzymatic catalysis.

The initial key step involves the condensation of tryptamine and the monoterpene precursor. nih.gov This is followed by a series of enzymatic steps and cascade reactions that construct the characteristic azabicyclo[3.3.1]nonane scaffold. nih.gov While the precise enzymatic machinery is still under investigation, biomimetic syntheses have shed light on the plausible chemical transformations. These synthetic studies often mimic the proposed biosynthetic pathway, uniting a monoterpene with an indole-containing synthon to generate the core structure. nih.gov

Several synthetic strategies have been developed to construct the azabicyclo[3.3.1]nonane core, including the Pictet-Spengler cyclization, intramolecular condensation/addition, transition metal-mediated cyclizations, and cycloaddition/annulation strategies. nih.gov These approaches provide valuable insights into the potential enzymatic mechanisms at play in the natural biosynthetic pathway.

Proposed Mechanisms for Key Rearrangements and Cyclizations (e.g., Friedel-Crafts Alkylation, Sigmatropic Rearrangement)

The biosynthesis of aristoteline is believed to proceed through hobartine (B1257275) or makomakine, which are then converted to aristoteline via an intramolecular Friedel-Crafts alkylation. nih.gov This type of reaction involves the alkylation of an aromatic ring, in this case, the indole nucleus, and is a powerful tool for forming carbon-carbon bonds in organic synthesis. mt.comnumberanalytics.com In the context of aristoteline biosynthesis, this intramolecular cyclization forges a key bond in the final pentacyclic structure.

Another significant type of reaction proposed in the biosynthesis of related Aristotelia alkaloids is the sigmatropic rearrangement. nih.gov A sigmatropic rearrangement is a pericyclic reaction where a sigma bond migrates across a pi system. numberanalytics.comlibretexts.org For instance, the conversion of (-)-hobartine to (+)-aristoquinoline is proposed to involve a acs.orgacs.org-sigmatropic rearrangement. nih.gov This rearrangement accomplishes a stereochemical inversion of the azabicyclic core without altering the configuration of the bridgehead carbons, highlighting the stereochemical precision of these biosynthetic transformations. nih.gov

Comparative Biosynthesis with Other Indole Alkaloid Classes

The biosynthesis of aristoteline and other Aristotelia alkaloids presents a notable deviation from the pathways of many other major classes of monoterpene indole alkaloids. The most significant difference lies in the monoterpene precursor. While the vast majority of MIAs, such as those of the Corynanthe, Strychnos, Aspidosperma, and Iboga types, are derived from the iridoid glycoside secologanin, the Aristotelia alkaloids utilize a simple, non-rearranged monoterpene. nih.govacs.org

This fundamental difference in the starting terpene unit leads to a distinct set of downstream biosynthetic reactions. The intricate rearrangements and enzymatic steps required to process secologanin are absent in the aristoteline pathway. Instead, the biosynthesis of aristoteline features unique transformations like the intramolecular Friedel-Crafts alkylation to construct its characteristic polycyclic system. nih.gov

Furthermore, the study of other indole alkaloid classes, such as the indole diterpene alkaloids and the paraherquamides, provides a broader context for understanding the diversity of biosynthetic strategies employed by nature. acs.orgnih.govgenome.jp For example, the paraherquamide (B22789) pathway involves a Diels-Alderase to form a bicyclo[2.2.2]diazaoctane core, a different type of cyclic system compared to the azabicyclo[3.3.1]nonane core of aristoteline. nih.govresearchgate.netnih.gov

Studies on Biosynthetic Intermediates and Related Pathways (e.g., Paraherquamide Biosynthesis)

The elucidation of biosynthetic pathways often relies on the identification and characterization of key intermediates. In the case of aristoteline, compounds like hobartine and makomakine are considered to be crucial precursors. nih.gov Synthetic studies have successfully transformed these intermediates into aristoteline, lending support to their proposed role in the natural pathway. clockss.orgresearchgate.net

Chemical Synthesis and Derivatization of Aristoteline and Its Analogues

Strategic Approaches to the Aristoteline Molecular Framework

The core of aristoteline features a characteristic azabicyclo[3.3.1]nonane scaffold fused to an indole (B1671886) moiety. nih.gov The development of synthetic routes to this complex structure has been a major focus, with several innovative strategies emerging over the years.

Biomimetic Synthetic Routes from Chiral Pool Monoterpenes

Drawing inspiration from the proposed biosynthetic pathway of Aristotelia alkaloids, many synthetic approaches have adopted a biomimetic strategy. nih.gov This involves the coupling of a monoterpene unit with an indole-containing synthon, mimicking the natural condensation of tryptamine (B22526) with a non-rearranged monoterpene precursor. nih.gov These biomimetic routes are highly convergent and leverage the availability of chiral pool monoterpenes, such as α-pinene and limonene, to achieve stereocontrolled syntheses of the alkaloids. nih.gov However, a significant challenge in these approaches is the propensity of monoterpenes to undergo racemization under acidic conditions, which can complicate the development of stereospecific syntheses. nih.gov

Ritter-like Reactions in Azabicyclic Core Formation

A prominent strategy for constructing the azabicyclo[3.3.1]nonane core of aristoteline involves the use of Ritter-like reactions. nih.govnih.gov This reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be generated from an alkene in the presence of a strong acid. wikipedia.org

In the context of aristoteline synthesis, early approaches utilized mercury(II) nitrate-mediated Ritter-like reactions between α-pinene or β-pinene and a nitrile to assemble the azabicyclic core. nih.gov For instance, the reaction between α-pinene and acetonitrile, mediated by mercury nitrate, efficiently produces an imine that can be diastereoselectively reduced to the corresponding amine, a key intermediate for aristoteline synthesis. nih.gov While effective, these mercury-mediated reactions often require a large excess of the nitrile and face challenges related to the tendency of terpenes to undergo acid-catalyzed rearrangements, leading to isomeric byproducts. nih.gov

Later advancements saw the use of Brønsted acids to induce similar Ritter-like reactions, with both α- and β-pinene yielding optically active products. nih.gov However, the stereospecificity of these reactions can be variable; for example, reactions with (−)-β-pinene are often highly stereospecific, while those with (−)-α-pinene can lead to racemic products. nih.gov The limited availability of certain enantiomers of starting materials, such as (+)-β-pinene, can also pose a challenge for the synthesis of specific stereoisomers. nih.gov

More recently, research has focused on improving the efficiency and environmental impact of the Ritter reaction in this context. For example, the use of Hg(OTf)₂ has been shown to increase the yield of the Ritter reaction between 3-indolylacetonitrile and (–)-β-pinene in the synthesis of makomakine, a precursor to aristoteline. clockss.org

| Reagent/Catalyst | Starting Terpene | Outcome | Reference |

| Hg(NO₃)₂ | α-pinene | Racemic product | nih.govnih.gov |

| Hg(NO₃)₂ | (−)-β-pinene | Enantioenriched (+)-hobartine | nih.gov |

| Brønsted Acids | α- and β-pinene | Optically active products | nih.gov |

| Hg(OTf)₂ | (−)-β-pinene | Improved yield of makomakine | clockss.org |

Aza-Prins Cyclizations for Stereoselective Construction

As an alternative to Ritter-like reactions, aza-Prins cyclizations have emerged as a powerful tool for the stereoselective construction of the Aristotelia-like scaffold. nih.gov This approach effectively reverses the roles of the nucleophile and electrophile compared to the Ritter reaction. nih.gov

In a typical aza-Prins approach to the aristoteline framework, an enantioenriched amine derived from a chiral pool monoterpene is condensed with an indole-containing aldehyde to form an imine. nih.gov In the presence of an acid, this imine undergoes an aza-Prins cyclization to afford the desired azabicyclic core. nih.gov For example, the condensation of enantioenriched (−)-terpinylamine with indol-3-ylacetaldehyde, followed by treatment with formic acid, yields (−)-hobartine. nih.gov

A key advantage of the aza-Prins strategy is the ability to circumvent some of the problems associated with Ritter-like reactions, such as the use of stoichiometric mercury reagents and the issue of racemization. nih.gov The ability to access both enantiomers of the key amine intermediate from chiral pool materials enables the enantioselective synthesis of both enantiomers of aristoteline and its analogues. nih.gov This strategy has been successfully applied to the synthesis of aristoquinoline (B15135270), a related quinoline (B57606) alkaloid. nih.gov

Intramolecular Nitrone-Olefin Cycloaddition

The intramolecular nitrone-olefin cycloaddition represents another elegant and stereocontrolled approach to the aristoteline skeleton. researchgate.netacs.orgacs.org This 1,3-dipolar cycloaddition reaction has proven to be a valuable tool in the total synthesis of various natural products, facilitating the construction of complex polycyclic systems. researchgate.net

In the synthesis of aristoteline, this strategy involves the generation of a nitrone from a suitably functionalized precursor containing both a nitrone moiety and an olefin. researchgate.netacs.org The subsequent intramolecular cycloaddition forms a new ring and establishes key stereocenters with high control. researchgate.netacs.orgacs.org For example, the Aristotelia alkaloids (−)-hobartine and (+)-aristoteline have been synthesized from indole and (S)-1-p-menthen-8-ylamine via an intramolecular nitrone-olefin 1,3-dipolar cycloaddition as a key step. researchgate.netacs.org This approach offers a powerful method for the stereocontrolled synthesis of the core structure of these alkaloids.

Divergent Asymmetric Total Syntheses via Directed Indolization Strategies

Recent advancements in synthetic methodology have enabled divergent asymmetric total syntheses of aristoteline and its stereoisomers. researchgate.netacs.orgthieme-connect.com These strategies often rely on the late-stage introduction of the indole ring through directed indolization methods, allowing for the synthesis of multiple natural products from a common intermediate. researchgate.netacs.org

A key feature of these approaches is the enantioselective construction of a doubly bridged tricyclic enol triflate common intermediate. researchgate.netacs.org This intermediate can then be strategically diversified to access different members of the aristoteline family. researchgate.net For example, a divergent asymmetric synthetic route to (−)-alloaristoteline and (+)-aristoteline has been developed, starting from the desymmetrization of a ketone using a chiral amide base to generate an optically active silyl (B83357) enol ether. thieme-connect.comthieme-connect.com Subsequent intramolecular conjugate addition and aldol (B89426) reaction construct a key tricycle. thieme-connect.comthieme-connect.com The indole ring is then formed via a Buchwald–Hartwig coupling of the corresponding enol triflate with a protected hydrazine, followed by a ZnCl₂-mediated Fischer indole synthesis. thieme-connect.comthieme-connect.com This divergent approach provides a flexible and efficient route to various aristoteline alkaloids. researchgate.netacs.org

Total Syntheses of Aristoteline-Derived Metabolites and Stereoisomers

The successful development of synthetic strategies for the aristoteline core has paved the way for the total synthesis of its naturally occurring metabolites and various stereoisomers. researchgate.net These synthetic efforts have been crucial for confirming the structures of these complex molecules and for establishing their absolute configurations.

For instance, synthetic (+)-aristoteline has been successfully transformed into (−)-alloaristoteline, an unusual natural product with an inverted indole moiety. researchgate.net This biomimetic interconversion not only provided access to (−)-alloaristoteline but also established its previously unknown absolute configuration. researchgate.net During this synthetic sequence, an intermediate was found to be identical to the natural product (−)-serratoline, and a rearrangement product corresponded to (+)-aristotelone. researchgate.netacs.org

Furthermore, the oxidative transformation of (+)-aristoteline has been investigated in detail, leading to the synthesis of other metabolites such as (+)-makonine, (+)-aristotelinone, and (+)-11,12-didehydroaristoteline. researchgate.netcapes.gov.br The selectivity of these oxidation processes can be controlled by the choice of reaction conditions, allowing for the targeted synthesis of specific metabolites. researchgate.netcapes.gov.br The total synthesis of (−)-tasmanine and its unnatural epimer has also been achieved starting from synthetic (+)-aristoteline. researchgate.net

These total syntheses not only provide access to these complex natural products for further biological evaluation but also showcase the power and versatility of modern synthetic organic chemistry in tackling challenging molecular architectures.

| Precursor | Target Metabolite/Stereoisomer | Key Transformation | Reference |

| (+)-Aristoteline | (−)-Alloaristoteline | Biomimetic interconversion | researchgate.net |

| (+)-Aristoteline | (−)-Serratoline | Intermediate in alloaristoteline synthesis | researchgate.netacs.org |

| (+)-Aristoteline | (+)-Aristotelone | Rearrangement product | researchgate.netacs.org |

| (+)-Aristoteline | (+)-Makonine | Oxidation with I₂ | capes.gov.br |

| (+)-Aristoteline | (+)-Aristotelinone | Oxidation with I₂ | capes.gov.br |

| (+)-Aristoteline | (+)-11,12-Didehydroaristoteline | Oxidation with I₂ | capes.gov.br |

| (+)-Aristoteline | (−)-Tasmanine | Multi-step synthesis | researchgate.net |

Oxidative Transformations and Selective Functionalization

The aristoteline scaffold serves as a versatile precursor for the synthesis of other Aristotelia alkaloids through controlled oxidative transformations. The indole nucleus within aristoteline is susceptible to oxidation, and researchers have exploited this reactivity to selectively introduce new functional groups and trigger rearrangements, mimicking proposed biosynthetic pathways.

One key strategy involves the direct oxidation of (+)-aristoteline. researchgate.netresearchgate.netcapes.gov.br Treatment with iodine (I₂) as the sole oxidant can lead to several naturally occurring alkaloids, including (+)-makonine, (+)-aristotelinone, and (+)-11,12-didehydroaristoteline. capes.gov.br The selectivity of the oxidation process is highly dependent on the specific reaction conditions, allowing for the targeted synthesis of each compound. capes.gov.br

Table 1: Selected Oxidative Transformations of (+)-Aristoteline

| Starting Material | Oxidizing Agent(s) | Product(s) | Reference(s) |

| (+)-Aristoteline | Iodine (I₂) | (+)-Makonine, (+)-Aristotelinone, (+)-11,12-Didehydroaristoteline | capes.gov.br |

| (+)-Aristoteline | 3-Chloroperbenzoic acid (mCPBA) | (-)-Serratoline, (+)-Aristotelone | researchgate.netresearchgate.net |

| (+)-Aristoteline | (Multi-step sequence) | (-)-Alloaristoteline | researchgate.net |

Control of Diastereoface Selectivity and Chemoselectivity in Transformations

Achieving high levels of selectivity is a central challenge in the chemical transformation of complex molecules like aristoteline. Researchers have developed sophisticated methods to control both diastereoface selectivity (the preferential formation of one diastereomer over another) and chemoselectivity (the preferential reaction of one functional group over others).

In the oxidation of (+)-aristoteline with 3-chloroperbenzoic acid, the diastereoface selectivity of the initial epoxidation can be controlled. researchgate.netresearchgate.net It has been demonstrated that altering the solvent or adding trifluoroacetic acid (CF₃COOH) can influence which face of the indole is attacked by the oxidant, thereby directing the stereochemical outcome of the subsequent products. researchgate.netresearchgate.netresearchgate.net

Furthermore, the chemoselectivity of the subsequent 1,2-rearrangement of the intermediate 3H-indol-3-ol derivatives can be precisely controlled. researchgate.net

Treatment of the 3H-indol-3-ol intermediate with aqueous polyphosphoric acid leads selectively to pseudoindoxyl derivatives like (+)-aristotelone. researchgate.net

Conversely, if the intermediate is first converted to its O-benzoate ester and then treated similarly, the rearrangement exclusively yields the constitutionally isomeric 2-oxindole products, such as (-)-tasmanine. researchgate.net

This control over the reaction pathway allows for the divergent synthesis of different classes of alkaloids from a single precursor, showcasing a high degree of synthetic utility. researchgate.net

Table 2: Control of Selectivity in Aristoteline Transformations

| Transformation | Reagents/Conditions | Selectivity Controlled | Outcome | Reference(s) |

| Oxidation of (+)-Aristoteline | 3-Chloroperbenzoic acid with varied solvents or CF₃COOH addition | Diastereoface Selectivity | Altered ratio of diastereomeric products | researchgate.netresearchgate.netresearchgate.net |

| Rearrangement of 3H-indol-3-ol intermediate | Aqueous polyphosphoric acid | Chemoselectivity | Forms pseudoindoxyl derivatives | researchgate.net |

| Rearrangement of 3H-indol-3-ol O-benzoate | Acid treatment | Chemoselectivity | Forms 2-oxindole derivatives | researchgate.net |

Design and Synthesis of Novel Aristoteline Derivatives and Analogues

The synthesis of aristoteline analogues and derivatives is crucial for exploring the structure-activity relationships of this class of alkaloids. Efforts in this area have ranged from the biomimetic synthesis of other known Aristotelia alkaloids to the creation of novel, non-natural structures.

The transformation of synthetic (+)-aristoteline into other naturally occurring metabolites is a prime example of this approach. researchgate.netcapes.gov.br As mentioned, controlled oxidation provides access to alkaloids like (+)-makonine and (+)-aristotelone. capes.gov.br Furthermore, a biomimetic transformation of synthetic (+)-aristoteline was used to produce (−)-alloaristoteline, which features an inverted indole moiety. researchgate.net This successful interconversion not only provided a synthetic route to a related alkaloid but also established the previously unknown absolute configuration of (−)-alloaristoteline. researchgate.net

Beyond naturally occurring alkaloids, synthetic efforts have also produced unnatural epimers. For instance, the total synthesis of (−)-tasmanine from (+)-aristoteline also led to the synthesis of its unnatural epimer, (+)-12, as well as (−)-2-epiaristotelone. researchgate.net The design and synthesis of novel indole ethylamine (B1201723) derivatives and other alkaloid-like compounds demonstrate the broader interest in creating new chemical entities based on the aristoteline framework for various scientific investigations. uts.edu.aumdpi.com

Stereochemical Challenges and Solutions in Aristoteline Synthesis

The total synthesis of aristoteline is fraught with stereochemical challenges, primarily due to the densely functionalized and rigid azabicyclo[3.3.1]nonane core. nih.govresearchgate.net Early synthetic strategies often encountered significant obstacles in controlling the absolute and relative stereochemistry of the molecule.

A major challenge arose in early approaches that used Ritter-like reactions to construct the core structure. researchgate.netnih.gov While these reactions could form the desired azabicyclic system, the choice of starting material was critical. Syntheses employing (−)-α-pinene as the chiral source often yielded racemic (a mixture of both enantiomers) products, failing to achieve the desired stereospecificity. nih.gov This racemization occurs through the formation of symmetrical carbocation intermediates. nih.gov

To overcome this critical issue, chemists developed several solutions:

Stereospecific Ritter-like Reactions: A significant breakthrough was the use of (−)-β-pinene instead of α-pinene in mercury(II) nitrate-mediated Ritter reactions. nih.gov This approach proved to be highly stereospecific, preventing racemization and allowing for the synthesis of the enantiomerically pure core. However, this strategy's utility for creating both enantiomers of aristoteline analogues was limited by the poor availability of the enantiomeric (+)-β-pinene. nih.gov

Aza-Prins Cyclization: An alternative and highly effective strategy that avoids the pitfalls of the Ritter reaction is the aza-Prins-type cyclization. nih.govresearchgate.net In this approach, the roles of the synthons are reversed. Condensation of an enantioenriched monoterpene-derived amine, such as (–)-terpinylamine, with indol-3-ylacetaldehyde generates an imine. nih.gov This imine then undergoes an acid-catalyzed intramolecular cyclization to afford the aristoteline scaffold with high stereocontrol, successfully circumventing the problem of racemization. nih.gov

These strategic solutions highlight the evolution of synthetic methodologies aimed at mastering the complex stereochemical landscape of the aristoteline molecule. rijournals.com

Molecular Mechanisms of Aristoteline S Biological Activities

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system. digitellinc.comresearchgate.net Aristoteline has been identified as a significant modulator of these receptors, exhibiting a distinct inhibitory and subtype-selective profile.

Research has demonstrated that Aristoteline functions as an inhibitor of several human (h) nAChR subtypes, with a pronounced preference for the α3β4 subtype. mdpi.comacs.orgnih.gov Pharmacological evaluations using Ca²⁺ influx measurements have determined its inhibitory potency against hα3β4, hα4β2, and hα7 receptors. acs.orgnih.gov The compound shows its most potent activity at the hα3β4 receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.40 ± 0.20 μM. acs.orgnih.gov Its inhibitory effect is less pronounced on the hα4β2 subtype and significantly weaker on the hα7 subtype, establishing a clear selectivity profile. acs.orgnih.gov

| Receptor Subtype | IC₅₀ (μM) | Reference |

|---|---|---|

| hα3β4 | 0.40 ± 0.20 | acs.orgnih.gov |

| hα4β2 | Less potent than α3β4 | acs.orgnih.gov |

| hα7 | Significantly less potent than α3β4 & α4β2 | acs.orgnih.gov |

Studies confirm that Aristoteline does not activate nAChRs; instead, it acts as an inhibitor. acs.orgnih.gov This non-agonistic profile means it blocks or reduces the normal function of the receptor without mimicking the effect of the endogenous agonist, acetylcholine. The receptor selectivity of Aristoteline is a key feature of its pharmacological action, with a clear preference demonstrated in the following order: hα3β4 > hα4β2 ≫ hα7. acs.orgnih.gov This specificity for the α3β4 subtype, a receptor implicated in addiction and depression, makes Aristoteline a molecule of significant therapeutic interest. mdpi.comresearchgate.net

Initial structure-activity relationship (SAR) studies involving Aristoteline and related alkaloids have provided insights into the molecular requirements for their interaction with nAChRs. acs.orgnih.gov Molecular docking simulations suggest that the lipophilicity (the ability to dissolve in fats, oils, and lipids) of the ligand is an important factor for its interaction with a binding site within the hα3β4 ion channel. acs.orgnih.gov This site is located near the cytoplasmic side of the channel. acs.orgnih.gov These findings indicate that the chemical structure of Aristoteline serves as a valuable scaffold for the potential development of more potent and highly selective noncompetitive inhibitors targeting the hα3β4 nAChR. acs.orgnih.gov

Interaction with Ion Channels

Beyond its effects on nAChRs, Aristoteline also directly interacts with other critical ion channels, particularly those involved in regulating vascular smooth muscle tone. These interactions are central to its observed vasodilatory effects. mdpi.commdpi.comresearchgate.net

Aristoteline induces vasodilation in part by activating potassium (K⁺) channels in vascular smooth muscle cells. mdpi.commdpi.comresearchgate.net The activation of these channels leads to an outflow of K⁺ ions from the cell, causing hyperpolarization of the cell membrane and subsequent relaxation of the muscle tissue. mdpi.com Experiments using various potassium channel blockers have shown that Aristoteline's relaxing effect is significantly reduced in their presence. mdpi.com The specific blockers that diminish its effect include BaCl₂ (for inward-rectifying Kir channels), glibenclamide (for K-ATP channels), tetraethylammonium (TEA, for KCa1.1 channels), and 4-aminopyridine (4-AP, for Kv channels). mdpi.com This suggests that Aristoteline's mechanism involves the activation of multiple types of potassium channels. mdpi.com

In conjunction with its activation of K⁺ channels, Aristoteline also inhibits L-type voltage-gated calcium channels (CaV1.2). mdpi.commdpi.comresearchgate.net By blocking these channels, it reduces the influx of extracellular calcium into vascular smooth muscle cells. mdpi.comnih.govresearchgate.net This reduction in intracellular calcium concentration is a critical factor in promoting vasodilation. mdpi.com The inhibitory effect on CaV1.2 channels was confirmed in studies where Aristoteline significantly diminished the contractile response induced by Bay K8644, a known agonist of CaV1.2 channels. mdpi.comnih.govresearchgate.net The dual action of activating potassium channels and blocking calcium channels contributes to its potent vasodilatory properties, with a reported IC₅₀ value for vasodilation of 16 μM. mdpi.comresearchgate.net

| Ion Channel Type | Effect of Aristoteline | Resulting Physiological Action | Reference |

|---|---|---|---|

| Potassium (K⁺) Channels (Kir, K-ATP, KCa1.1, Kv) | Activation | Vasodilation | mdpi.commdpi.comresearchgate.net |

| Voltage-Gated Calcium (CaV1.2) Channels | Inhibition | Vasodilation | mdpi.commdpi.comresearchgate.net |

Inhibition of Voltage-Gated Sodium Channels (NaV1.7, NaV1.8)

Aristoteline has been identified as an inhibitor of specific voltage-gated sodium (NaV) channels, particularly the NaV1.8 subtype, which is crucial for the generation and propagation of action potentials in sensory neurons. mdpi.com Dysregulation of NaV channel function is linked to the pathology of chronic pain, making these channels attractive therapeutic targets. mdpi.com

Research using automated whole-cell patch-clamp electrophysiology has demonstrated that aristoteline concentration-dependently inhibits the peak current of NaV1.8. mdpi.com The inhibitory activity of aristoteline on these channels may be a contributing factor to the analgesic properties reported for Aristotelia chilensis, the plant from which it is derived. mdpi.com Studies have shown that aristoteline inhibits NaV1.8 with a half-maximal inhibitory concentration (IC50) of 68 ± 3 µM. mdpi.com Further investigation into its state-dependent inhibition revealed that its potency slightly increased when channels were in an inactivated state, with an IC50 of 30 ± 6 µM, suggesting a minimal preference for the inactivated state. mdpi.com Unlike some other inhibitors, aristoteline did not alter the voltage-dependence of either activation or inactivation of the NaV1.8 channel. mdpi.com

The NaV1.7 and NaV1.8 subtypes are predominantly expressed in peripheral sensory neurons and are considered key targets for the development of new analgesics. drpress.orgnih.gov While the role of NaV1.7 in pain perception is well-established, aristoteline's specific activity on this subtype is less characterized in the provided literature compared to its effects on NaV1.8. drpress.orgnih.gov However, the inhibition of neuronal voltage-gated sodium channels is a known mechanism for antidepressants that are also used to treat neuropathic pain, with some compounds showing more potent effects on NaV1.7 and NaV1.8 than other subtypes. nih.gov

| Channel State | IC50 (µM) | Reference |

|---|---|---|

| Peak Current | 68 ± 3 | mdpi.com |

| Inactivated State | 30 ± 6 | mdpi.com |

Detailed Mechanistic Elucidation of Ion Channel Modulation

The biological activity of aristoteline extends beyond sodium channels to include the modulation of potassium and calcium channels, which plays a significant role in its physiological effects, such as vasorelaxation. researchgate.netnih.govnih.gov Ion channels are crucial for maintaining cellular homeostasis and generating electrical impulses in excitable cells. nih.gov

Aristoteline's mechanism involves the activation of potassium channels in vascular smooth muscle cells, which leads to membrane hyperpolarization and subsequent vasodilation. mdpi.com The inhibitory effect of various potassium channel blockers on aristoteline-induced relaxation confirms this mechanism. nih.govmdpi.com Specifically, pre-incubation with BaCl2 (an inward rectifying potassium channel blocker), glibenclamide (an ATP-sensitive potassium channel blocker), tetraethylammonium (TEA, a non-selective KCa1.1 channel blocker), and 4-aminopyridine (4-AP, a non-selective voltage-gated potassium channel blocker) all significantly reduced the relaxation effect induced by aristoteline. mdpi.com

In addition to activating potassium channels, aristoteline also acts as a calcium channel antagonist. researchgate.netnih.gov It significantly reduces the contractile response to agonists of CaV1.2 channels, such as Bay K8644, indicating that it likely diminishes the influx of extracellular calcium through the plasma membrane. nih.govmdpi.com This is further supported by experiments showing that in a calcium-free medium, the contractile response to phenylephrine was reduced in the presence of aristoteline. mdpi.com This dual mechanism of activating potassium channels and blocking calcium channels contributes to its ability to reduce the tone of arterial smooth muscle. nih.gov

Pathways of Vasorelaxation Induction

Aristoteline induces potent, concentration-dependent relaxation in arterial smooth muscle. nih.govmdpi.com This vasodilator effect is a key aspect of its pharmacological profile and involves multiple molecular pathways that are independent of the vascular endothelium. nih.gov

Endothelium-Independent Vasodilation

A critical finding regarding aristoteline's vasodilatory action is that it is independent of the endothelium. researchgate.netnih.govnih.gov Studies on isolated rat aortic rings demonstrated that aristoteline induced relaxation to the same extent in both intact and endothelium-denuded preparations. nih.govmdpi.com This indicates that the compound acts directly on the vascular smooth muscle cells. mdpi.com The relaxation effect was confirmed not to involve the nitric oxide synthase (NOS) pathway, as pre-incubation with L-NAME, a NOS inhibitor, did not prevent the vasodilation caused by aristoteline. mdpi.com This endothelium-independent mechanism is a common characteristic of certain alkaloids that cause vasorelaxation by directly targeting ion channels in the smooth muscle. mdpi.com

Involvement of Soluble Guanylate Cyclase Pathway

While the primary vasorelaxation mechanism is endothelium-independent, evidence suggests the involvement of the nitric oxide-independent soluble guanylate cyclase (sGC) pathway. researchgate.netnih.govmdpi.com The sGC pathway is a key regulator of vascular tone, with its activation leading to the production of cyclic guanosine monophosphate (cGMP), which promotes relaxation. mdpi.comnih.gov

In experiments with aortic rings pre-contracted with phenylephrine, the specific sGC inhibitor ODQ (1H- researchgate.netnih.govnih.govoxadiazolo[4,3-a]quinoxalin-1-one) significantly reduced the relaxation induced by aristoteline. nih.govmdpi.com The half-maximal effective concentration (IC50) for aristoteline was significantly increased in the presence of ODQ, confirming the pathway's involvement. mdpi.com This suggests that aristoteline can stimulate sGC activity independently of nitric oxide, a mechanism observed with a few other alkaloids and compounds that lead to vasodilation. mdpi.com

| Inhibitor | Target Pathway | Effect on Aristoteline-Induced Relaxation | Reference |

|---|---|---|---|

| L-NAME | Nitric Oxide Synthase (NOS) | No significant effect | mdpi.com |

| ODQ | Soluble Guanylate Cyclase (sGC) | Significantly reduced relaxation | nih.govmdpi.com |

| BaCl2, Glibenclamide, TEA, 4-AP | Potassium Channels | Significantly diminished relaxation | mdpi.com |

Modulation of Cellular Signaling Pathways Involved in Inflammatory Responses (e.g., NF-κB Pathway)

Beyond its effects on ion channels and vascular tone, research has pointed to the modulation of inflammatory pathways by alkaloids found in Aristotelia chilensis. The nuclear factor NF-κB is a critical transcriptional regulator that orchestrates the expression of pro-inflammatory cytokines. nih.gov The modulation of the NF-κB pathway is therefore considered a promising strategy for developing therapies for neurodegenerative and other inflammatory conditions. nih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. frontiersin.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing the NF-κB dimer to translocate to the nucleus and activate gene transcription. frontiersin.org A study on a newly isolated indole (B1671886) alkaloid from Aristotelia chilensis, 9-hydroxyaristoquinolone, demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of IκB-α. nih.gov This action prevents the translocation of NF-κB to the nucleus, thereby reducing its activation and the subsequent inflammatory response. nih.gov While this study focused on a related alkaloid, it highlights a key mechanism by which compounds from this plant, which also produces aristoteline, can exert anti-inflammatory effects. nih.gov

Neurobiological Implications and Potential Therapeutic Targets

The diverse molecular mechanisms of aristoteline, including its modulation of ion channels and inflammatory pathways, suggest significant neurobiological implications and point to several potential therapeutic targets. The inhibition of NaV1.8 channels, which are abundantly expressed in pain-sensing neurons, positions aristoteline as a potential candidate for the development of novel analgesics for chronic pain. mdpi.com

Furthermore, its ability to induce vasodilation through endothelium-independent pathways suggests potential applications in cardiovascular conditions characterized by endothelial dysfunction. researchgate.netnih.govmdpi.com The modulation of the NF-κB signaling pathway by related alkaloids underscores a potential anti-inflammatory and neuroprotective role. nih.gov Chronic inflammation and neuronal hyperexcitability are common features of many neurological and neurodegenerative disorders. nih.gov Therefore, compounds like aristoteline that can target both ion channels to control neuronal firing and inflammatory pathways to reduce cytokine-mediated damage could offer a multi-faceted therapeutic approach for these complex diseases. mdpi.comnih.gov

Advanced Analytical and Computational Approaches in Aristoteline Research

Development and Application of Advanced Spectroscopic Techniques

The isolation of aristoteline often yields a complex mixture of structurally related alkaloids and other phytochemicals from its natural source, Aristotelia chilensis. researchgate.netnih.gov Advanced spectroscopic methods are therefore indispensable for both the identification of known compounds (dereplication) and the characterization of new ones within these complex matrices.

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a primary tool for the structural analysis of aristoteline and its congeners. creative-biostructure.com While basic one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial fingerprints, they are often insufficient for complete characterization due to significant signal overlap in complex mixtures. rsc.orgresearchgate.net To overcome this, a suite of advanced 2D NMR pulse sequences is employed to resolve ambiguities and piece together the molecular framework. mdpi-res.com

These multidimensional techniques work by correlating nuclear spins through chemical bonds or through space, allowing for the definitive assignment of protons and carbons, even in congested spectral regions. creative-biostructure.com For instance, Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Long-range correlations are established using Heteronuclear Multiple Bond Correlation (HMBC), which is vital for connecting different spin systems across quaternary carbons. The spatial proximity of atoms, crucial for determining relative stereochemistry, is investigated using the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. mdpi-res.com The application of these techniques was instrumental in the structural determination of a new aristoteline-type alkaloid, makomakinol, isolated from A. chilensis. mdpi.com

| NMR Experiment | Information Provided for Aristoteline Analysis | Significance |

| 1D ¹H, ¹³C NMR | Provides initial chemical shift data for protons and carbons. | Foundational data for all further NMR analysis; serves as a fingerprint. |

| COSY | Reveals J-coupling correlations between adjacent protons (H-H connectivity). | Helps establish the structure of individual spin systems within the molecule. |

| HSQC/HSQC-DEPT | Correlates protons with their directly attached carbons (C-H connectivity). | Unambiguously assigns carbon signals based on known proton assignments. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects different structural fragments, crucial for defining the complete carbon skeleton. |

| NOESY/ROESY | Identifies protons that are close in space, irrespective of bonding. | Provides critical information on the relative stereochemistry and 3D conformation of the molecule. |

This table summarizes advanced NMR techniques and their specific applications in the structural elucidation of complex alkaloids like aristoteline.

Hyphenated mass spectrometry techniques, most notably High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are powerful tools for the rapid analysis of complex extracts from Aristotelia chilensis. nih.gov This approach combines the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. longdom.org

In the context of aristoteline research, HPLC-MS is extensively used for metabolite profiling and dereplication. researchgate.netnih.gov An extract is first separated by an HPLC column, and the eluting compounds are ionized (e.g., by Electrospray Ionization, ESI) and analyzed by a mass spectrometer. nih.gov This provides the mass-to-charge ratio (m/z) for each compound. Dereplication involves rapidly screening the extract for known compounds by comparing their retention times and mass spectra against a database of known alkaloids from A. chilensis, including aristoteline, aristotelone, and hobartine (B1257275). researchgate.netuvic.ca This prevents the time-consuming re-isolation of known substances.

Further structural information is obtained using tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented to produce characteristic patterns that aid in identification. chemrxiv.org For example, HPLC-DAD-ESI-MSⁿ analysis of A. chilensis leaves has successfully identified a range of indole (B1671886) alkaloids and polyphenolic compounds in a single run. nih.gov

| Compound Class | Specific Compounds Identified in A. chilensis via LC-MS | Reference |

| Indole Alkaloids | Aristoteline, Aristotelinine, Aristotelone, Aristoquinoline (B15135270), Hobartine, Makonine | researchgate.net |

| Flavonoids | Quercetin, Kaempferol, Catechin | nih.gov |

| Phenolic Acids | 3-caffeoylquinic acid | nih.gov |

This table showcases various metabolites identified in Aristotelia chilensis extracts using hyphenated mass spectrometry techniques, highlighting the method's utility in comprehensive profiling.

Determining the absolute configuration (the precise 3D arrangement of atoms) is a critical challenge in natural product chemistry. nih.govbiotools.us Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are essential for this purpose. numberanalytics.com The primary techniques used in aristoteline research are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). mdpi.com

These methods are particularly powerful when combined with quantum chemical calculations. rsc.orgfrontiersin.org The process involves measuring the experimental ECD or VCD spectrum of the isolated alkaloid. researchgate.net Concurrently, theoretical spectra for all possible stereoisomers are calculated using computational methods like Density Functional Theory (DFT). nih.gov The absolute configuration of the natural product is then assigned by finding the best match between the experimental spectrum and one of the calculated spectra. biotools.us This combined experimental-theoretical approach was successfully used to determine the absolute configuration of makomakinol, a novel alkaloid from A. chilensis with a structure closely related to aristoteline. mdpi.comresearchgate.net This demonstrates the method's applicability for resolving the complex stereochemistry of the aristoteline family.

Theoretical and Computational Chemistry in Aristoteline Studies

Computational chemistry provides indispensable insights into the properties of aristoteline that are difficult or impossible to obtain through experimental means alone. wikipedia.org These theoretical approaches allow for the prediction of molecular properties, the interpretation of spectroscopic data, and the simulation of dynamic behavior. rsdjournal.org

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to model the electronic structure of aristoteline. aspbs.comnih.gov By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties. wikipedia.org

These calculations are fundamental for:

Spectroscopic Prediction : As mentioned previously, DFT is used to calculate theoretical ECD and VCD spectra, which are crucial for absolute configuration assignment. nih.govrsc.org Additionally, methods like the Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts, aiding in the interpretation of complex experimental spectra. nih.govscielo.br

Structural Optimization : DFT can determine the lowest-energy three-dimensional structure of the molecule, providing a detailed picture of bond lengths and angles. mdpi.com

Electronic Properties and Reactivity : Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electronic stability and reactivity. nih.gov The molecular electrostatic potential (MEP) map can be generated to visualize electron-rich and electron-poor regions, predicting the most likely sites for nucleophilic and electrophilic attack. chemrxiv.orgmdpi.com

| Calculated Property | Computational Method | Application in Aristoteline Research |

| Molecular Geometry | DFT (e.g., B3LYP) | Predicts the most stable 3D structure. |

| Chiroptical Spectra | TD-DFT | Predicts ECD and VCD spectra to determine absolute configuration. nih.gov |

| NMR Chemical Shifts | DFT with GIAO | Aids in the assignment and interpretation of experimental NMR data. nih.gov |

| Electronic Reactivity | DFT (HOMO/LUMO, MEP) | Predicts chemical stability and sites of potential chemical reactions. mdpi.com |

This table outlines key molecular properties of aristoteline that are investigated using quantum chemical calculations and their significance.

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. numberanalytics.comresearchgate.net MD simulations are governed by classical mechanics and a "force field," which defines the potential energy of the system. numberanalytics.com

In aristoteline research, MD simulations are applied in two main areas:

Conformational Analysis : Aristoteline is a flexible molecule that can exist in various low-energy shapes or conformations. MD simulations can explore this "conformational landscape" by simulating the molecule's dynamic movements in a solvent, helping to identify the most probable and biologically relevant shapes. cresset-group.commun.ca

Protein-Ligand Interactions : To understand how aristoteline might exert a biological effect, MD simulations are used to model its interaction with protein targets. nottingham.ac.uk Following an initial "docking" step that predicts a plausible binding pose, MD simulations can refine this pose and assess the stability of the protein-aristoteline complex. mdpi.combvsalud.org These simulations provide detailed information on the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding and can be used to estimate the binding free energy. numberanalytics.commdpi.com Studies have used these methods to investigate the interaction of aristoteline and hobartine with voltage-gated sodium (NaV) channels. mdpi.combvsalud.org

Cheminformatics, Quantitative Structure-Activity Relationship (QSAR), and Machine Learning for Predictive Modeling

The fields of cheminformatics and machine learning have become indispensable tools in modern drug discovery and natural product research. nih.gov These computational approaches offer powerful methods for analyzing the vast chemical space of alkaloids and predicting their biological activities. In the context of aristoteline and its analogues, these techniques provide a framework for understanding the relationship between molecular structure and function.

Cheminformatics serves as the foundation, managing, processing, and analyzing structural data of aristoteline-related compounds. nih.gov By representing molecules with numerical descriptors or "fingerprints," researchers can quantify molecular properties, assess structural similarity, and navigate large chemical databases. mdpi.comnih.gov This is crucial for identifying known alkaloids or finding novel structures with similar scaffolds.

Building upon this, Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of compounds and their biological activities. researchgate.net For aristoteline research, a QSAR model could be developed by correlating a set of aristoteline derivatives with their measured affinity for a specific biological target. The model could identify key structural features—such as the stereochemistry, the nature of substituents on the indole ring, or the conformation of the polycyclic system—that are critical for activity.

Machine learning (ML) has significantly enhanced QSAR modeling by enabling the analysis of complex, non-linear relationships within large datasets. nih.gov Various ML algorithms, including support vector machines, random forests, and deep neural networks, can be trained on known data to create predictive models. mdpi.comnih.gov Such a model for aristoteline could:

Predict Biological Activities : Screen virtual libraries of novel aristoteline derivatives to predict their potential biological effects, prioritizing the most promising candidates for synthesis and testing.

Guide Lead Optimization : Suggest specific structural modifications to the aristoteline scaffold to enhance desired activities or reduce off-target effects.

Elucidate Mechanisms : Provide insights into the molecular properties driving the structure-activity relationship, even without a known 3D structure of the biological target. mdpi.com

The integration of cheminformatics, QSAR, and machine learning creates a powerful predictive pipeline that can accelerate the exploration of the therapeutic potential of aristoteline-type alkaloids, moving beyond traditional screening methods to a more targeted, data-driven approach. researchgate.netbgu.ac.il

Computational Reaction Dynamics Applied to Biosynthetic and Synthetic Pathways

Computational chemistry provides profound insights into the complex reaction mechanisms that govern the formation of intricate natural products like aristoteline. Through methods such as quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can model reaction pathways, calculate energy barriers, and characterize transient intermediates that are difficult or impossible to observe experimentally. nih.gov

These computational tools are particularly valuable for elucidating biosynthetic pathways. For instance, the formation of the unique polycyclic core of aristoteline involves complex cyclization and rearrangement steps. Computational modeling can be used to:

Validate Proposed Pathways : Test the energetic feasibility of a hypothesized biosynthetic sequence by calculating the reaction energies for each step.

Explain Stereoselectivity : Model the enzyme active sites responsible for catalysis to understand how they control the precise stereochemical outcomes observed in the natural product.

In the realm of total synthesis, computational reaction dynamics aids in planning and optimizing synthetic routes. The total synthesis of (+)-aristoteline and its diastereomer, (−)-alloaristoteline, involves challenging bond formations and stereochemical control. researchgate.net Computational studies can help chemists predict the outcomes of key reactions, such as the Cope eliminations and 1,3-dipolar cycloadditions that can occur in related alkaloid syntheses, sometimes under remarkably mild conditions. nih.gov By simulating the reaction under different conditions, chemists can screen for optimal catalysts, solvents, and temperatures, thereby improving reaction yields and selectivity.

Advanced approaches, such as the "ab initio nanoreactor," use accelerated molecular dynamics to discover entirely new reaction pathways and products without predefined assumptions, offering a tool for uncovering novel chemical transformations relevant to aristoteline synthesis. stanford.edu Similarly, computational analysis of complex reaction cascades, like the domino reactions used in the synthesis of other alkaloids, can reveal the subtle energetic factors that favor the formation of one product over another. nih.gov These computational insights are crucial for transforming complex, multi-step synthetic challenges into predictable and efficient processes. frontiersin.org

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a holistic understanding of aristoteline within its biological context, researchers can turn to the integration of multi-omics data. nih.gov This systems biology approach combines data from different molecular layers—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of how aristoteline is produced and regulated in its source organism, Aristotelia serrata. frontiersin.orgrsc.org

By integrating different omics datasets, researchers can bridge the gap between genotype and phenotype, connecting the genetic blueprint to the final chemical product. nih.gov

Genomics : Sequencing the genome of Aristotelia serrata provides the fundamental parts list, including all potential genes involved in secondary metabolism.

Transcriptomics : By analyzing the RNA transcripts (gene expression) under different conditions (e.g., developmental stages, environmental stress), researchers can identify which genes are actively expressed when aristoteline is being produced. This helps to pinpoint the specific genes involved in its biosynthetic pathway. frontiersin.org

Proteomics : This layer identifies the actual proteins (enzymes) present in the plant, confirming that the genes identified by transcriptomics are translated into functional machinery.

Metabolomics : This involves profiling the full spectrum of small molecules, including aristoteline and its precursors, intermediates, and related alkaloids. This provides a direct chemical snapshot of the metabolic state of the organism.

The true power of this approach lies in the integration of these data layers. frontlinegenomics.com For example, by correlating transcriptomic and metabolomic data, one can identify a cluster of genes whose expression levels rise and fall in direct concert with the concentration of aristoteline. This provides strong evidence for their role in its biosynthesis. Statistical and computational tools like Multi-Omics Factor Analysis (MOFA) can uncover hidden relationships and regulatory networks that govern the flow of biological information from genes to final metabolites. nih.govfrontlinegenomics.com This integrated, systems-level view is essential for identifying rate-limiting steps in the biosynthetic pathway, discovering new related alkaloids, and potentially engineering enhanced production of aristoteline. nih.gov

Future Directions and Emerging Research Avenues for Aristoteline

Complete Elucidation of Undiscovered Biosynthetic Enzymes and Genes

The biosynthesis of aristoteline, like many complex natural products, involves a series of intricate enzymatic steps. While the general pathway is understood to originate from tryptophan, the specific enzymes and the genes encoding them are not fully characterized. researchgate.netnih.gov Future research will focus on identifying and functionally characterizing the complete set of biosynthetic enzymes. This endeavor will likely involve a combination of genomic, transcriptomic, and metabolomic analyses of Aristotelia species. nih.govnih.gov

Key research objectives in this area include:

Identification of Missing Enzymes: Pinpointing the specific oxidases, reductases, and cyclases responsible for the key transformations in the aristoteline backbone formation.

Gene Cluster Elucidation: Determining if the genes for the aristoteline biosynthetic pathway are organized in a co-regulated gene cluster, which is common for secondary metabolite production in plants. nih.gov

Regulatory Network Analysis: Investigating the transcription factors and signaling pathways, such as the jasmonate signaling pathway, that regulate the expression of aristoteline biosynthetic genes in response to environmental or developmental cues. nih.gov

Understanding the complete biosynthetic pathway at a molecular level is not only of fundamental scientific interest but also opens the door to metabolic engineering. By heterologously expressing the biosynthetic genes in microbial or plant-based systems, it may be possible to produce aristoteline and its precursors in a controlled and scalable manner, overcoming the limitations of extraction from natural sources. nih.gov

Innovations in Enantioselective and Scalable Chemical Synthesis

The total synthesis of aristoteline has been a long-standing challenge for synthetic organic chemists, driving the development of new synthetic methodologies. researchgate.netresearchgate.net While several total syntheses have been reported, future efforts will be directed towards more efficient, enantioselective, and scalable routes. researchgate.netthieme-connect.com

Emerging research in this domain will likely concentrate on:

Novel Catalytic Methods: The development of novel asymmetric catalytic reactions, including organocatalysis and transition-metal catalysis, to control the stereochemistry of key intermediates with high precision and efficiency. frontiersin.orgscienceopen.com

Biomimetic Approaches: Designing synthetic strategies that mimic the proposed biosynthetic pathway, which can often lead to more concise and efficient routes. researchgate.netnih.gov

Flow Chemistry and Process Optimization: Implementing continuous flow technologies to improve the safety, scalability, and efficiency of the synthesis, making it more amenable to industrial-scale production. oaepublish.com

Photoredox Catalysis: Utilizing visible-light-driven reactions to enable novel bond formations and cascade reactions under mild conditions, potentially shortening synthetic sequences. nih.gov

These innovations are crucial for producing sufficient quantities of aristoteline and its analogs for extensive pharmacological testing and potential clinical development. oaepublish.com

Comprehensive Pharmacological Profiling and Target Validation of Novel Aristoteline Derivatives

Aristoteline has been shown to exhibit a range of biological activities, including effects on nicotinic acetylcholine (B1216132) receptors (nAChRs) and voltage-gated sodium and calcium channels. mdpi.commdpi.comresearchgate.netresearchgate.netnih.gov However, a comprehensive understanding of its pharmacological profile and the identification of its precise molecular targets are still evolving. Future research will focus on a more in-depth characterization of its bioactivities and those of newly synthesized derivatives.

Key directions for this research include:

Expanded Target Screening: Systematically screening aristoteline and its derivatives against a broad panel of biological targets, including receptors, ion channels, enzymes, and transporters, to identify novel activities and potential off-target effects.

Mechanism of Action Studies: For identified targets, detailed mechanistic studies will be necessary to understand how aristoteline and its analogs modulate their function. This includes determining whether they act as agonists, antagonists, or allosteric modulators. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of aristoteline derivatives to establish clear relationships between chemical structure and biological activity. nih.gov This will guide the design of more potent and selective compounds.

In Vivo Efficacy Studies: Evaluating the most promising derivatives in relevant animal models of disease to validate their therapeutic potential. mdpi.com

The following table summarizes the reported inhibitory concentrations (IC50) of aristoteline on various molecular targets, highlighting the need for further investigation to confirm these activities in heterologous expression systems and to explore a wider range of targets. mdpi.comresearchgate.netresearchgate.netresearchgate.net

| Target | IC50 (µM) | Source |

| hα3β4 nAChR | 0.40 ± 0.20 | researchgate.net |

| hα4β2 nAChR | > hα3β4 | researchgate.net |

| hα7 nAChR | >> hα3β4 | researchgate.net |

| Vasodilation (rat aorta) | 16 | researchgate.net |

| NaV1.8 | 68 ± 3 (resting), 30 ± 6 (inactivated) | mdpi.comresearchgate.net |

| NaV1.7 | 49 ± 7 | mdpi.comresearchgate.net |

Advanced Computational Drug Design and Optimization of the Aristoteline Scaffold

Computational methods are becoming increasingly indispensable in modern drug discovery, offering a time- and cost-effective way to design and optimize new drug candidates. nih.govresearchgate.netfrontiersin.org For aristoteline, these in silico approaches can be leveraged to rationalize its observed biological activities and to guide the synthesis of new derivatives with improved properties. researchgate.netnih.gov